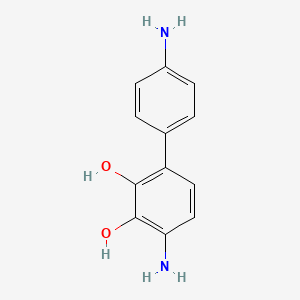
(1,1'-Biphenyl)diol, 4,4'-diamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diamino-(1,1’-biphenyl)diol, also known as 3-amino-6-(4-aminophenyl)benzene-1,2-diol, is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is characterized by the presence of two amino groups and two hydroxyl groups attached to a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-(1,1’-biphenyl)diol typically involves the reduction of nitro compounds. One common method starts with 1,1’-Biphenyl, 4,4’-dinitro-2,2’-bis(trifluoromethyl) as the raw material. This compound is first reacted with nickel in methanol to obtain 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine. The resulting diamine is then treated with concentrated sulfuric acid to yield the crude product, which is subsequently recrystallized from methanol to obtain pure 4,4’-Diamino-(1,1’-biphenyl)diol .
Industrial Production Methods
Industrial production methods for 4,4’-Diamino-(1,1’-biphenyl)diol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-(1,1’-biphenyl)diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated biphenyl derivatives.
Scientific Research Applications
4,4’-Diamino-(1,1’-biphenyl)diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-Diamino-(1,1’-biphenyl)diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-Diamino-[1,1’-biphenyl]-4,4’-diol: Similar structure but with different positioning of amino and hydroxyl groups.
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid: Contains carboxyl groups instead of hydroxyl groups.
4,4’-Diamino-3,3’-dichlorobiphenyl: Contains chlorine atoms instead of hydroxyl groups .
Uniqueness
4,4’-Diamino-(1,1’-biphenyl)diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
50984-69-5 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-amino-6-(4-aminophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6,15-16H,13-14H2 |
InChI Key |
DTHBNESGKSGIFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















